molecular formula C18H13Cl2N3O2 B1352079 Reclazepam CAS No. 76053-16-2

Reclazepam

Cat. No. B1352079
CAS RN: 76053-16-2
M. Wt: 374.2 g/mol
InChI Key: MQGIGGJUPITZSE-UHFFFAOYSA-N
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Description

Reclazepam is a benzodiazepine derivative . It has sedative and anxiolytic effects similar to those produced by other benzodiazepine derivatives . It has a short duration of action .


Molecular Structure Analysis

The molecular formula of Reclazepam is C18H13Cl2N3O2 . Its average mass is 374.221 Da and its monoisotopic mass is 373.038483 Da .


Physical And Chemical Properties Analysis

Reclazepam has a molar mass of 374.22 g/mol . Other specific physical and chemical properties of Reclazepam are not mentioned in the search results.

Scientific Research Applications

Computational Fluid Dynamics (CFD) in Laboratory Airflow Design

Reclazepam's impact in scientific research is highlighted in the study of laboratory airflow design using Computational Fluid Dynamics (CFD). This approach assists in studying airflow and cross-contamination in research labs, including those handling materials like Reclazepam. CFD simulations help in designing labs to ensure safe and efficient handling of such sensitive materials (Qi, 2007).

Ethics and Scientific Quality in Research Ethics Applications

In the context of research ethics applications, Reclazepam's use raises significant ethical and scientific quality considerations. Research ethics committees frequently confront scientific issues, including those related to the use of substances like Reclazepam. These committees must balance ethical concerns with the scientific validity of the research (Angell, Bryman, Ashcroft, & Dixon-Woods, 2008).

Modification of RECIST for Hepatocellular Carcinoma

The application of Reclazepam in cancer research, particularly hepatocellular carcinoma, can be linked to the modification of RECIST (Response Evaluation Criteria in Solid Tumors). These modified criteria (mRECIST) are crucial for measuring treatment response, which is valuable for assessing the efficacy of treatments involving Reclazepam (Lencioni & Llovet, 2010).

Community-Based Participatory Indigenous Research

In indigenous research contexts, the application of Reclazepam must be handled with cultural sensitivity and ethical considerations. Community-Based Participatory Research (CBPR) methods are essential for conducting research in a culturally relevant manner, addressing issues of injustice and exploitation. This approach is vital when researching communities that might be affected by Reclazepam use or studies (Castleden & Garvin, 2008).

Education, Outreach, and Inclusive Engagement in Science

The use of Reclazepam in scientific research also necessitates effective education, outreach, and inclusive engagement strategies. These strategies are crucial for enhancing public knowledge and understanding of science, including the complex nature of Reclazepam's applications. Such engagement also aims to improve the efficacy and responsiveness of scientific research and policy (Haywood & Besley, 2014).

properties

IUPAC Name

2-[7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1,4-benzodiazepin-1-yl]-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)20)21-7-8-23(15)18-22-16(24)10-25-18/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGIGGJUPITZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl)C4=NC(=O)CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226955
Record name Reclazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reclazepam

CAS RN

76053-16-2
Record name Reclazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76053-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reclazepam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076053162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reclazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RECLAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJL42911RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SS Alghamdi, RS Suliman, RA Alshehri… - Journal of Applied …, 2022 - japsonline.com
This study focuses on selected potent N-heterocycle scaffolds, including oxazolone, oxazole, and oxadiazole. Numerous studies have examined their biological activity against cancer, …
Number of citations: 2 japsonline.com
H Zaman, SJ Sampson, ALS Beck… - Cochrane Database …, 2017 - cochranelibrary.com
Background Acute psychotic illness, especially when associated with agitated or violent behaviour, can require urgent pharmacological tranquillisation or sedation. In several countries, …
Number of citations: 46 www.cochranelibrary.com
JR DameWood - Psychopharmacology, 2005 - researchgate.net
3,539,573 A* 11/1970 Hunziker et al.............. 540/551 3,546,226 A 12/1970 SchmutZ et al. 3,683,034 A 8/1972 Doering et al. 3,758,479 A 9/1973 SchmutZ et al. 3,852,446 A 12/1974 …
Number of citations: 0 www.researchgate.net
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
J Cooke - tripsitter.com
Warning: The health risks of benzodiazepines shouldn’t be taken lightly. These compounds are particularly problematic. Dependence forms quickly and can have a profoundly negative …
Number of citations: 2 tripsitter.com
IR UV - cloudflare-ipfs.com
Although some biochemistry textbooks and current research publications [25] indicate that acetone cannot be metabolized, there is evidence to the contrary, some dating back thirty …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Historic benzene formulae (from left to right) by Claus (1867),[24] Dewar (1867),[25] Ladenburg (1869),[26] Armstrong (1887),[27] Thiele (1899)[28] and Kekulé (1865). Dewar benzene …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Methanol is occasionally used to fuel internal combustion engines. Pure methanol is required by rule to be used in Champcars, Monster Trucks, USAC sprint cars (as well as midgets, …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Menthol's ability to chemically trigger the cold-sensitive TRPM8 receptors in the skin is responsible for the well-known cooling sensation it provokes when inhaled, eaten, or applied to …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Isopropyl alcohol (IUPAC name propan-2-ol), also called isopropanol or dimethyl carbinol, is a compound with the chemical formula C 3 H 8 O or C 3 H 7 OH or CH 3 CHOHCH 3 (…
Number of citations: 0 cloudflare-ipfs.com

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